N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Overview
Description
A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2
RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2
Scientific Research Applications
Structural Analysis
Research conducted by Subasri et al. (2016) and Subasri et al. (2017) has revealed insights into the crystal structures of compounds related to N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. These studies found that the compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis Challenges and Alternatives
Alshahrani et al. (2018) discussed the challenges in the targeted synthesis of similar pyrimidine derivatives, noting the failure to achieve certain intended structures and the exploration of alternative synthesis pathways (Alshahrani et al., 2018).
Anticancer Activity
Horishny et al. (2021) investigated the anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. They found these compounds exhibited potent cytotoxic effects against leukemia cell lines, highlighting the therapeutic potential of this class of compounds (Horishny et al., 2021).
Antinociceptive and Anti-Inflammatory Properties
Selvam et al. (2012) synthesized derivatives related to N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide and evaluated their antinociceptive and anti-inflammatory activities. They found significant activities in these compounds, suggesting potential for pain and inflammation management (Selvam et al., 2012).
Antifolate and Antitumor Agents
Gangjee et al. (2007, 2008) explored compounds with similar structures as potential antifolates and antitumor agents, finding potent inhibitory effects against specific enzymes and tumor cells in culture. These studies demonstrate the broader therapeutic applications of such compounds in oncology and pathogen inhibition (Gangjee et al., 2007); (Gangjee et al., 2008).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-11-20-17(24-10-15(22)19-9-12-5-4-8-23-12)16-13-6-2-3-7-14(13)25-18(16)21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMGXNXMPYLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCC4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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